![molecular formula C12H16O5S B3072945 3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid CAS No. 1017138-52-1](/img/structure/B3072945.png)
3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid
Übersicht
Beschreibung
3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid , also known as Carboxyl benzophenone alkyne , is a multifunctional building block used in chemical probe synthesis. It combines a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle. When attached to a ligand or pharmacophore via its acid linker, this compound allows for UV light-induced covalent modification of biological targets, with potential downstream applications through the alkyne tag .
Synthesis Analysis
The synthetic route for 3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid involves the introduction of a sulfonyl group onto a benzene ring, followed by alkyne functionalization. Detailed synthetic methods and optimization strategies can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of this compound is C17H12O4 , with a molecular weight of 280.27 g/mol . Its structure comprises a benzene ring substituted with a sulfonyl group and an alkyne moiety. The specific arrangement of atoms and functional groups can be visualized using molecular modeling software or spectroscopic techniques .
Chemical Reactions Analysis
3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid participates in click chemistry reactions due to its alkyne functionality. It can form covalent bonds with azides or other alkyne-containing molecules under mild conditions. Researchers often employ it as a versatile building block for designing chemical probes and studying protein-ligand interactions .
Physical And Chemical Properties Analysis
- Spectroscopic Properties : UV-Vis, IR, and NMR spectra provide insights into its behavior and functional groups .
Wirkmechanismus
Upon UV light exposure, the benzophenone group in this compound becomes photoactivated. It can then react with nearby amino acid residues in proteins, leading to site-specific modifications. This mechanism enables researchers to probe protein function, identify binding sites, and study protein dynamics .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-propan-2-yloxyphenyl)sulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-9(2)17-10-3-5-11(6-4-10)18(15,16)8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDQBYVGIHIYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



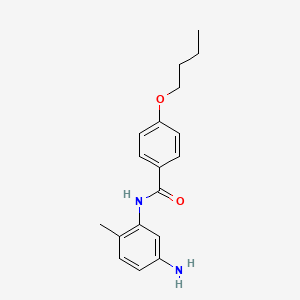
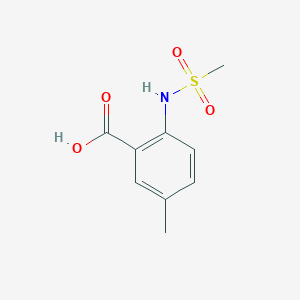

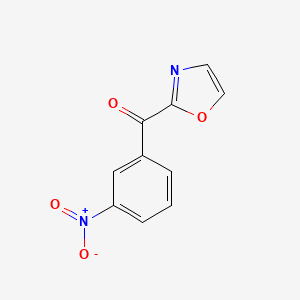

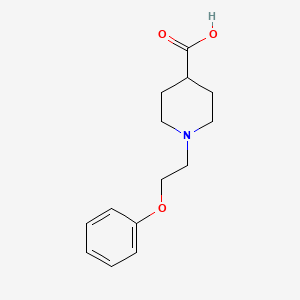
![4-[(2-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3072933.png)

![4-[2-(2-Oxopyrrolidin-1-yl)ethyl]benzene-1-sulfonyl chloride](/img/structure/B3072951.png)
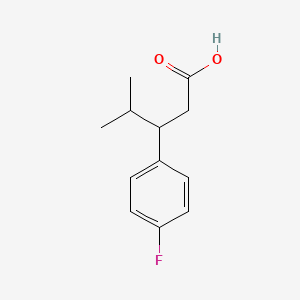


![2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072975.png)
![2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072979.png)